IK-862
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Overview
Description
Preparation Methods
The preparation of IK-862 involves several synthetic routes and reaction conditions. One common method includes the use of (2R)-N-hydroxy-2-[(3S)-3-methyl-3-[4-(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]propanamide as a starting material . The compound is synthesized through a series of reactions, including the formation of intermediates and their subsequent conversion to the final product. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
IK-862 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinoline derivatives, while reduction may yield hydroquinoline derivatives .
Scientific Research Applications
Mechanism of Action
IK-862 exerts its effects by selectively inhibiting TACE (ADAM17), a metalloprotease involved in the cleavage of membrane-bound precursors of various cytokines and growth factors . By inhibiting TACE, this compound prevents the release of these cytokines and growth factors, thereby reducing inflammation and tumor growth . The molecular targets and pathways involved include the inhibition of TACE-mediated shedding of Tumor Necrosis Factor-alpha (TNF-α) and other substrates .
Comparison with Similar Compounds
IK-862 is unique in its selective inhibition of TACE, with minimal off-target effects on other metalloproteases like ADAM33 . Similar compounds include:
Batimastat: A broad-spectrum matrix metalloprotease inhibitor with anti-angiogenic and anti-tumor activities.
Calycosin-7-O-β-D-glucoside: A compound with anti-inflammatory and anti-HIV activities.
MMP-7-IN-2: A selective inhibitor of matrix metalloprotease-7 (MMP-7) used in the study of inflammatory responses and vascular-related diseases.
This compound stands out due to its high selectivity for TACE, making it a valuable tool for studying the specific role of TACE in various biological processes .
Properties
CAS No. |
478911-60-3 |
---|---|
Molecular Formula |
C25H27N3O4 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R)-N-hydroxy-2-[(3S)-3-methyl-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]propanamide |
InChI |
InChI=1S/C25H27N3O4/c1-16-14-18(21-6-4-5-7-22(21)26-16)15-32-20-10-8-19(9-11-20)25(3)12-13-28(24(25)30)17(2)23(29)27-31/h4-11,14,17,31H,12-13,15H2,1-3H3,(H,27,29)/t17-,25+/m1/s1 |
InChI Key |
YDMIPBHQKFOFQW-NSYGIPOTSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](C)C(=O)NO)C |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(C)C(=O)NO)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(C)C(=O)NO)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IK-862; IK 862; IK862. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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